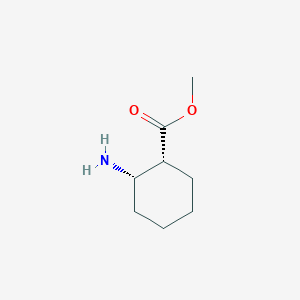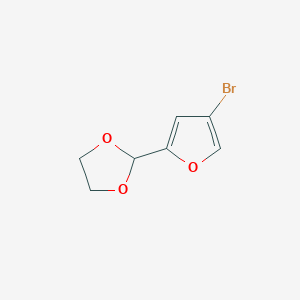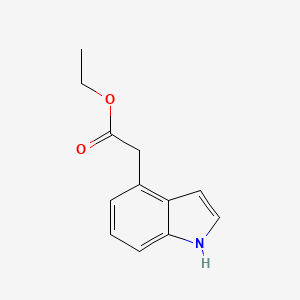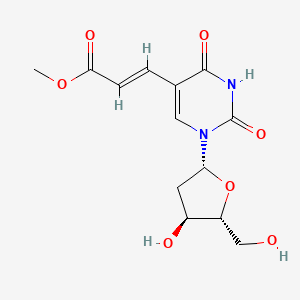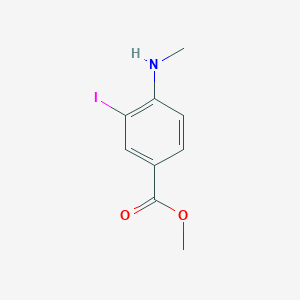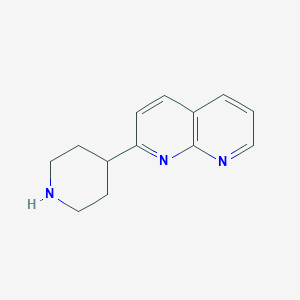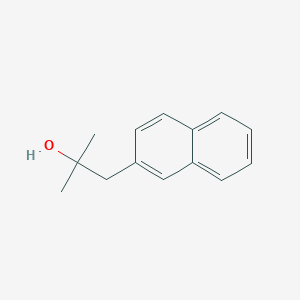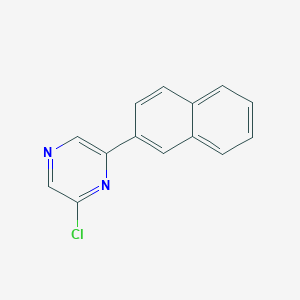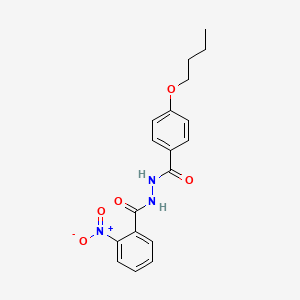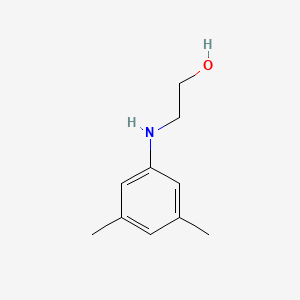
2-((3,5-Dimethylphenyl)amino)ethanol
Overview
Description
“2-((3,5-Dimethylphenyl)amino)ethanol”, also known as DMPEA, is a chemical compound with a molecular formula of C10H15NO . It has a molecular weight of 165.24 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 165.24 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
A key area of application for 2-((3,5-Dimethylphenyl)amino)ethanol derivatives is in the synthesis and study of their biological activities. One such study involved the synthesis of various derivatives through a series of reactions and their characterization using different spectroscopic methods. The synthesized compounds were evaluated for their biological activities, although specific details of these activities were not provided in the abstract (Noubade et al., 2009).
Crystal Structure Studies
Another application is in the investigation of crystal structures. For instance, a study focused on the crystal structure of a 1:2 molecular complex involving a derivative of this compound. This research contributed to understanding the molecular interactions and structural features of such complexes, which can be essential in materials science and pharmaceutical research (Toda et al., 1983).
Noncovalent Supramolecular Interactions
Research has also been conducted on the noncovalent supramolecular interactions of compounds containing this compound derivatives. One study described the formation of complex crystalline structures involving these compounds, revealing insights into the types of interactions such as hydrogen bonding and π-π interactions that can occur in these systems (Al-Far & Ali, 2007).
Asymmetric Synthesis
Another significant area of application is in asymmetric synthesis. A study reported on the asymmetric transfer hydrogenation for synthesizing a specific derivative. Such research is valuable in the field of organic synthesis, particularly for producing chiral compounds used in various pharmaceuticals (Chen Xiao-peng, 2013).
Pharmacokinetics Studies
There are also applications in studying the pharmacokinetics of related compounds. A study on different structural isomers of β2 agonists included derivatives of this compound, highlighting the importance of such compounds in understanding drug behavior in the body (Glushkova et al., 2020).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
properties
IUPAC Name |
2-(3,5-dimethylanilino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)11-3-4-12/h5-7,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYRSCDMGXRKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


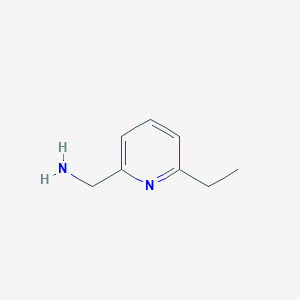
![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)
